molecular formula C10H16BNO4S B1520564 N-Butyl 3-boronobenzenesulfonamide CAS No. 871329-78-1

N-Butyl 3-boronobenzenesulfonamide

Cat. No.: B1520564
CAS No.: 871329-78-1
M. Wt: 257.12 g/mol
InChI Key: LDUILYZFVFIMFG-UHFFFAOYSA-N
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Description

Significance of Boron-Containing Organic Compounds in Chemical Biology and Drug Discovery

Boron-containing organic compounds have carved out a significant niche in chemical biology and drug discovery, a fact underscored by the development of several FDA-approved drugs. mdpi.comacs.org The unique electronic properties of the boron atom, particularly its Lewis acidity, allow it to form stable, reversible covalent bonds with nucleophilic residues in the active sites of target proteins. acs.orgresearchgate.net This mode of interaction is a departure from the more common non-covalent interactions that govern much of pharmacology, offering a distinct mechanism of action.

The therapeutic potential of organoboron compounds is highlighted by the success of drugs such as bortezomib (B1684674) (Velcade®), a proteasome inhibitor for treating multiple myeloma, and tavaborole (B1682936) (Kerydin®), an antifungal agent. mdpi.commdpi.com The spectrum of diseases targeted by boron-based entities has expanded to include cancer, infectious diseases, and inflammatory conditions. researchgate.netresearchgate.net Beyond direct enzyme inhibition, the boron-10 (B1234237) isotope's ability to capture neutrons has been harnessed in Boron Neutron Capture Therapy (BNCT), a targeted cancer therapy. mdpi.com The versatility of boron chemistry has led to the exploration of various scaffolds, including benzoxaboroles, carboranes, and aminoboronic acids, each with distinct therapeutic applications. mdpi.comresearchgate.net

Table 1: FDA-Approved Boron-Containing Drugs

Drug NameBrand NameYear of FDA ApprovalTherapeutic Use
BortezomibVelcade®2003Multiple Myeloma, Mantle Cell Lymphoma mdpi.com
TavaboroleKerydin®2014Onychomycosis (fungal infection) mdpi.com
IxazomibNinlaro®2015Multiple Myeloma mdpi.commdpi.com
CrisaboroleEucrisa®Not specified in search resultsAtopic Dermatitis mdpi.com
VaborbactamVabomere® (in combination)Not specified in search resultsComplicated Urinary Tract Infections mdpi.com

Overview of Sulfonamide Derivatives as Prominent Scaffolds in Medicinal Chemistry

The sulfonamide group (-SO2NH-) is a cornerstone of medicinal chemistry, first introduced with the advent of sulfa drugs, the earliest class of synthetic antimicrobial agents. icm.edu.plajchem-b.com This functional group is a key component in a multitude of clinically used drugs, demonstrating a remarkable breadth of biological activities. researchgate.net These activities include antimicrobial, anti-inflammatory, anticancer, antiviral, diuretic, and hypoglycemic properties. ajchem-b.comresearchgate.net

The success of sulfonamides stems from their ability to act as bioisosteric replacements for other functional groups, such as amides or ureas, and their capacity to form strong electrostatic interactions with biological targets. nih.govresearchgate.net They are integral building blocks in the synthesis of a wide array of pharmaceuticals. ajchem-b.com Research continues to explore new sulfonamide derivatives, aiming to develop compounds with improved efficacy, selectivity, and reduced side effects. icm.edu.plontosight.ai The hybridization of the sulfonamide moiety with other pharmacologically active scaffolds is a common strategy to create novel therapeutic agents with enhanced or multiple biological functions. researchgate.netscilit.com

Emergence of Sulfonamide-Boronic Acid Hybrids as Key Research Targets

The logical convergence of the proven therapeutic value of both sulfonamides and boronic acids has led to the exploration of hybrid molecules that incorporate both functionalities. These sulfonamide-boronic acid hybrids have garnered significant attention, particularly as enzyme inhibitors. A notable area of research is their application as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov

Studies have shown that replacing the traditional carboxamide side chain of β-lactam mimics with a sulfonamide can lead to a significant improvement in inhibitory potency against class C β-lactamases like AmpC. nih.gov For instance, simple sulfonamide boronic acids demonstrated up to a 23-fold increase in potency compared to their carboxamide counterparts. nih.gov This line of research has revealed that sulfonamide boronic acids have a distinct structure-activity relationship (SAR) compared to the more extensively studied carboxamide boronic acids. nih.gov Furthermore, certain arylsulfonamide boronic acids have shown inhibitory activity against class D carbapenemases, such as OXA-24/40, which are a significant clinical challenge in pathogens like Acinetobacter baumannii. nih.gov This "cross-class" inhibition highlights the potential of these hybrids to combat a broader spectrum of antibiotic resistance mechanisms. nih.gov

Table 2: Inhibition of AmpC β-lactamase by Sulfonamide vs. Carboxamide Boronic Acids

CompoundFunctional GroupKi (nM) for AmpC Inhibition
Methanesulfonamide (B31651) boronic acid (3)Sulfonamide789 nih.gov
Carboxamide analog (3c)Carboxamide18,500 nih.gov
Penicillin G side chain analog (4)Sulfonamide70 nih.gov
Carboxamide analog (4c)Carboxamide570 nih.gov

Academic Research Trajectory and Potential of N-Butyl 3-boronobenzenesulfonamide and Related Analogues

Specific academic research focusing exclusively on this compound is not extensively documented in the public domain. The compound is available from commercial suppliers as a chemical for early discovery research, but detailed studies on its synthesis, characterization, and biological activity are limited. sigmaaldrich.com Its chemical structure, featuring a butyl group attached to the sulfonamide nitrogen and a boronic acid group at the meta-position of the benzene (B151609) ring, positions it as a classic example of a sulfonamide-boronic acid hybrid.

The potential of this compound can be inferred from the broader research on related analogues. The synthesis of such a compound would likely follow established routes, such as the reaction of a corresponding brominated precursor (N-Butyl 3-bromobenzenesulfonamide) with a boron-containing reagent, or the reaction of 3-boronobenzenesulfonyl chloride with butylamine.

Based on the research into analogous sulfonamide boronic acids, the primary research trajectory for this compound would likely be as an enzyme inhibitor. nih.govnih.gov The combination of the sulfonamide and boronic acid moieties suggests potential applications as an inhibitor of serine proteases, including bacterial β-lactamases. nih.govnih.gov The N-butyl group provides a lipophilic component that would influence its pharmacokinetic properties and its interaction with the binding pockets of target enzymes. The meta-substitution of the boronic acid group on the phenyl ring, as opposed to the para-position, would also be a critical determinant of its binding geometry and selectivity for specific biological targets. nih.gov Further investigation is required to elucidate the specific biological targets and therapeutic potential of this particular molecule.

Properties

IUPAC Name

[3-(butylsulfamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO4S/c1-2-3-7-12-17(15,16)10-6-4-5-9(8-10)11(13)14/h4-6,8,12-14H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUILYZFVFIMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)NCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661212
Record name [3-(Butylsulfamoyl)phenyl]boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID60661212
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Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871329-78-1
Record name B-[3-[(Butylamino)sulfonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871329-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Butylsulfamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activities and Mechanistic Investigations of Sulfonamide Boronic Acids, Including N Butyl 3 Boronobenzenesulfonamide Analogues

Enzyme Inhibition Studies

The unique chemical structure of sulfonamide boronic acids allows them to interact with the active sites of various enzymes, often acting as transition-state analogs. This interaction can lead to potent and, in some cases, selective inhibition, making them attractive candidates for therapeutic development.

Beta-Lactamase Inhibition

The rise of bacterial resistance to β-lactam antibiotics, largely due to the production of β-lactamase enzymes, is a major global health concern. nih.govmdpi.com These enzymes inactivate β-lactam antibiotics by hydrolyzing their characteristic four-membered ring. nih.govnih.gov Boronic acid-based inhibitors, including sulfonamide derivatives, have emerged as a promising strategy to counteract this resistance mechanism. mdpi.commdpi.com

Sulfonamide boronic acids have shown significant inhibitory activity against both Class A and Class C β-lactamases. nih.govasm.org These enzymes are responsible for resistance to a broad range of β-lactam antibiotics, including penicillins and cephalosporins. nih.govfrontiersin.org

Notably, certain sulfonamide boronic acids have demonstrated potent inhibition of AmpC, a Class C β-lactamase. nih.govnih.gov For instance, some of the simplest sulfonamide boronic acids exhibited Ki values in the 25 nM range against AmpC. nih.gov These compounds have also shown activity against Class A β-lactamases such as SHV-1 and KPC-2. nih.govasm.org For example, the sulfonamide boronic acid derivative CR167 displayed potent activity against SHV-1 (IC50 = 0.43 µM) and KPC-2 (IC50 = 0.20 µM). nih.gov Another derivative, 4,7-dichloro-1-benzothien-2-yl-sulfonylaminomethyl boronic acid (DSABA), also inhibited class A and C β-lactamases with sub- to low μM IC50 values. nih.gov The ability of these compounds to inhibit enzymes from different classes, such as KPC-2 (a Class A carbapenemase) and AmpC (a Class C cephalosporinase), highlights their potential as broad-spectrum or "cross-class" inhibitors. mdpi.comnih.gov

Interactive Table: Inhibition of Beta-Lactamases by Sulfonamide Boronic Acid Analogues

Compound Enzyme Inhibition Constant (Ki) IC50
Simple Sulfonamide Boronic Acids AmpC 25 nM -
Methanesulfonamide (B31651) boronic acid 3 AmpC 789 nM -
CR167 AmpC 1.3 nM -
CR167 SHV-1 - 0.43 µM
CR167 KPC-2 - 0.20 µM

A key finding in the study of sulfonamide boronic acids is their distinct structure-activity relationship (SAR) when compared to their carboxamide counterparts. nih.govacs.org The replacement of the carboxamide group, a common feature in many β-lactam antibiotics and their inhibitors, with a sulfonamide moiety leads to significant differences in inhibitory potency. nih.gov

For smaller analogue molecules, the sulfonamide boronic acids were found to be up to 23 times more potent than the corresponding carboxamide analogues against AmpC β-lactamase. nih.govacs.org For example, methanesulfonamide boronic acid exhibited a Ki of 789 nM against AmpC, a 23-fold improvement in potency compared to its carboxamide analog, which had a Ki of 18.5 μM. nih.gov Conversely, for larger molecules, the Ki values for the sulfonamide derivatives were 10 to 20 times worse than those of the carboxamide series. nih.gov This altered SAR is attributed to the different geometry and polarity of the sulfonamide group compared to the carboxamide group. nih.gov

Boronic acid-based inhibitors, including the sulfonamide derivatives, act as transition-state analogs. mdpi.comnih.gov They form a reversible, covalent bond with the catalytic serine residue in the active site of serine-based β-lactamases (Classes A and C). nih.govnih.gov This interaction results in the formation of a tetrahedral adduct, which mimics the high-energy intermediate state of the β-lactam hydrolysis reaction catalyzed by the enzyme. mdpi.comnih.gov

X-ray crystallography studies of sulfonamide boronic acids in complex with AmpC have provided detailed insights into these interactions. nih.gov The sulfonamide group can form hydrogen bonds with key residues in the active site, such as Asn152 and Gln120, mimicking the interactions of the amide group of cephalosporin (B10832234) antibiotics. nih.gov The boron atom of the inhibitor is attacked by the nucleophilic hydroxyl group of the active site serine (e.g., Ser64 in AmpC), leading to the formation of the stable, inhibitory adduct. nih.govunimore.it One of the boronic acid oxygens is positioned in the oxyanion hole, a critical feature of the enzyme's active site that stabilizes the tetrahedral intermediate during catalysis. researchgate.net This mechanism of action as covalent, reversible inhibitors is a key feature of their potent anti-β-lactamase activity. nih.govmdpi.com

Dihydropteroate (B1496061) Synthase Inhibition

Sulfonamides are a well-established class of antibiotics that inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. nih.gov These drugs act as competitive inhibitors of the enzyme's natural substrate, p-aminobenzoic acid (pABA), due to their structural similarity. nih.gov The inhibition of DHPS ultimately disrupts the synthesis of tetrahydrofolic acid, a vital precursor for the production of purines and pyrimidines, leading to bacteriostasis. nih.gov While the primary focus of research on N-Butyl 3-boronobenzenesulfonamide and its analogues has been on β-lactamase inhibition, the inherent sulfonamide scaffold suggests a potential for dual-target activity, including the inhibition of DHPS. The development of molecules that can simultaneously inhibit both DHPS and another essential enzyme like dihydrofolate reductase (DHFR) is an active area of research aimed at creating dual-action antimicrobial agents. nih.gov

Carbonic Anhydrase Inhibition

Sulfonamides are also classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govmdpi.com These enzymes are involved in numerous physiological processes. mdpi.com The inhibition of bacterial β-carbonic anhydrases (β-CAs) is being explored as a novel therapeutic strategy to combat multidrug-resistant bacteria like Acinetobacter baumannii. nih.govmdpi.com The β-CA in A. baumannii is crucial for the synthesis of essential components of the bacterial cell wall. nih.gov

Studies have shown that sulfonamides can exhibit distinct inhibition profiles against bacterial β-CAs compared to human α-CAs, opening the possibility for the design of selective inhibitors. nih.govmdpi.com This selectivity is important to minimize off-target effects in humans. mdpi.com Given that this compound contains a sulfonamide moiety, it and its analogues could potentially inhibit carbonic anhydrases. However, the primary research focus for this specific class of compounds has been on their potent β-lactamase inhibitory activity.

Cyclooxygenase (COX-1, COX-2) and 5-Lipoxygenase (5-LOX) Inhibition

The enzymes cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are pivotal in the metabolism of arachidonic acid, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively. nih.govnih.gov These molecules are potent mediators of inflammation. nih.govnih.gov The COX enzyme has two main isoforms, COX-1, which is constitutively expressed and responsible for physiological prostaglandin (B15479496) production, and COX-2, which is induced during inflammation. nih.gov 5-LOX is a crucial enzyme in the biosynthesis of leukotrienes, which are associated with various inflammatory disorders, including asthma and allergies. nih.gov

The inhibition of these enzymes is a key strategy for anti-inflammatory drug development. While specific research on this compound's direct activity on COX and 5-LOX is not extensively detailed in the provided search results, the broader class of sulfonamide derivatives has been investigated for these properties. For instance, new series of thiophene (B33073) derivatives incorporating a sulfonamide moiety have been evaluated for their anti-inflammatory effects. nih.gov One such compound, N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide, demonstrated selective inhibition of COX-2 over COX-1 and also showed significant 5-LOX inhibitory activity. nih.gov This suggests that the sulfonamide scaffold can be a component of dual COX-2/5-LOX inhibitors. nih.gov

The inhibitory activities of selected sulfonamide-related compounds against COX and 5-LOX are presented below.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-1/COX-2)
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b)COX-25.458.37
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (5b)5-LOX4.33N/A
Celecoxib (Reference)COX-20.3515.44
NDGA (Reference)5-LOX2.46N/A
Data sourced from Bioorganic Chemistry. nih.gov

Phosphoinositide 3-Kinase (PI3K) Modulation

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in critical cellular functions such as cell growth, proliferation, and survival. nih.gov The potential for boronic acid-containing compounds to modulate PI3K activity has been noted in patent literature, specifically concerning benzimidazole (B57391) structures featuring a boronic acid substituent. nih.gov While direct studies on this compound are not available, the exploration of boronic acids as kinase inhibitors is an active area of research. nih.gov For example, α‐triazolylboronic acids have been identified as a promising scaffold for inhibiting FMS‐like tyrosine kinase 3 (FLT3), another kinase target. nih.gov This suggests that the boronic acid functional group, a key feature of this compound, can be incorporated into scaffolds designed to target the ATP-binding site of kinases like PI3K. nih.gov

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the central nervous system responsible for the degradation of neurotransmitters like dopamine. nih.gov Its inhibition is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. nih.govnih.gov Research has shown that compounds containing nitrile and sulfonamide functionalities can be potent and selective MAO-B inhibitors. nih.govnih.gov

Studies on various series of benzylamine-sulphonamide and sulfanylphthalonitrile derivatives have documented their inhibitory properties against MAO-B, with many compounds exhibiting IC50 values in the nanomolar range. nih.govnih.gov For example, 4-[(4-bromobenzyl)sulfanyl]phthalonitrile was found to be a highly selective MAO-B inhibitor, being 8720-fold more selective for MAO-B over MAO-A. nih.gov The structure-activity relationships suggest that polar interactions within the MAO-B substrate cavity contribute to the high potency of these inhibitors. nih.gov

The table below summarizes the MAO-B inhibitory activity of representative compounds.

CompoundTarget EnzymeIC50 (µM)
4-[(4-bromobenzyl)sulfanyl]phthalonitrileMAO-B0.025
(E)-3-(4-(Dimethylamino)phenyl)-1-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)prop-2-en-1-oneMAO-B8.19
Data sourced from PubMed Central and ScienceDirect. nih.govnih.gov

Other Enzyme Targets and Drug Design Implications (e.g., p38alpha MAP kinase, HIV-1 related enzymes)

The sulfonamide boronic acid scaffold has demonstrated significant potential in targeting enzymes beyond those involved in inflammation and neurotransmission, particularly in the fields of infectious disease and bacterial resistance.

HIV-1 Protease Inhibition: HIV-1 protease is a critical enzyme for viral replication, making it a prime target for antiretroviral therapy. nih.govnih.gov Boronic acid-containing compounds have been designed as potent inhibitors of this enzyme. nih.gov In some designs, a phenylboronic acid moiety has been used to replace the 4-aminosulfonamide group of the established drug darunavir (B192927). nih.gov This modification can introduce new, favorable interactions with the enzyme's active site, such as additional water-mediated hydrogen bonds with residues on the flexible flap of the protease. nih.gov A boronic acid derivative of darunavir showed excellent enzyme inhibitory activity (Ki) and improved antiviral potency (IC50) compared to its carboxamide precursor. nih.gov

β-Lactamase Inhibition: A major mechanism of bacterial resistance to antibiotics like penicillins and cephalosporins is the production of β-lactamase enzymes. nih.govacs.org Sulfonamide boronic acids have emerged as potent inhibitors of these enzymes, particularly the class C AmpC β-lactamase. nih.govacs.orgacs.org These compounds act as transition-state analogs, forming a reversible covalent bond with the active site serine of the enzyme. nih.gov Research has shown that replacing the traditional carboxamide side chain with a sulfonamide leads to a completely different structure-activity relationship, with smaller sulfonamide analogues being unexpectedly potent, exhibiting Ki values as low as 25 nM. nih.govacs.org

Compound/Analogue SeriesTarget EnzymeKi Value
Small Sulfonamide Boronic Acid AnaloguesAmpC β-lactamaseDown to 25 nM
Methanesulfonamide boronic acid (3)AmpC β-lactamase789 nM
Data sourced from the Journal of Medicinal Chemistry and related publications. nih.govacs.orgacs.org

Antimicrobial and Antiparasitic Research

Antimalarial Activity (e.g., against Plasmodium falciparum)

Malaria, caused by parasites of the Plasmodium genus, remains a major global health issue, with P. falciparum being the most lethal species. mdpi.com The emergence of drug resistance necessitates the development of new antimalarial agents. nih.govresearchgate.net Sulfonamide derivatives have been investigated as a source of novel antimalarial compounds. nih.govrsc.org

One line of research has focused on sulfonamide chalcone (B49325) derivatives. nih.gov These compounds were synthesized and tested for their ability to inhibit the growth of cultured P. falciparum and to block β-hematin formation, a critical process in the parasite's detoxification of heme. nih.gov Another study explored pyrimidine-tethered spirochromane-based sulfonamides, which demonstrated potent activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. rsc.org The most active compounds in this series showed inhibitory effects in the low micromolar range and were found to inhibit the parasite's cysteine proteases, falcipain-2 and falcipain-3. rsc.org

Compound SeriesP. falciparum StrainIC50 (µM)
Sulfonamide Chalcone Derivative (4i)Cultured P. falciparum1
Pyrimidine-tethered Sulfonamide (SZ14)3D7 (CQ-sensitive)2.84
Pyrimidine-tethered Sulfonamide (SZ9)3D7 (CQ-sensitive)3.22
Data sourced from PubMed and RSC Publishing. nih.govrsc.org

Antitrypanosomal Activity (e.g., against Trypanosoma cruzi)

While direct studies on the antitrypanosomal activity of this compound against Trypanosoma cruzi are not extensively documented in publicly available literature, the broader class of sulfonamide and boronic acid-containing compounds has shown promise in the development of new therapeutic agents against this parasite, which is the causative agent of Chagas disease. nih.gov Chagas disease remains a significant health issue in Central and South America, and the current treatments with benznidazole (B1666585) and nifurtimox (B1683997) are often associated with toxic side effects and limited efficacy, particularly in the chronic phase of the disease. nih.govnih.gov

Research into related sulfonamide derivatives has indicated their potential as anti-T. cruzi agents. For instance, N-benzenesulfonylbenzotriazole (BSBZT) has demonstrated in vitro dose-dependent inhibitory activity against the epimastigote and trypomastigote forms of T. cruzi. nih.gov The toxic effect of BSBZT was observed to be more pronounced and rapid in the infective trypomastigote stage compared to the replicative epimastigote stage. nih.gov

The following table summarizes the in vitro activity of N-benzenesulfonylbenzotriazole (BSBZT) against T. cruzi. nih.gov

CompoundParasite FormMetricConcentrationIncubation Time
BSBZTEpimastigotesIC₅₀21.56 µg/mL (81.07 µM)72 hours
BSBZTTrypomastigotesLC₅₀28.40 µg/mL (106.79 µM)24 hours

Furthermore, studies combining existing drugs like benznidazole with inhibitors of essential parasite enzymes, such as triosephosphate isomerase, have shown synergistic effects, reducing parasitemia and increasing survival rates in in vivo models. nih.gov This highlights the potential of targeting specific parasitic metabolic pathways with novel compounds, a strategy that could be applicable to this compound and its analogues. The investigation of synthetic compounds, including those with structures related to this compound, is a critical area of research for identifying new, more effective, and less toxic treatments for Chagas disease. nih.gov

Elucidation of Mechanism of Action for this compound and Related Derivatives

The mechanism of action for sulfonamide boronic acids like this compound is rooted in the distinct chemical properties of its two key functional groups: the boronic acid and the sulfonamide moiety.

Role of the Boron Atom in Covalent and Reversible Binding to Biological Targets

A defining characteristic of boronic acids is the ability of the boron atom to act as a Lewis acid, readily forming reversible covalent bonds with nucleophiles. wikipedia.org The boron atom possesses an empty p-orbital, which allows it to accept a pair of electrons from heteroatoms like oxygen and nitrogen, which are abundant in biological macromolecules. nih.gov This unique feature enables boronic acids to interact with biological targets, such as enzymes, through a mechanism that is distinct from non-covalent interactions. wikipedia.orgnih.gov

Boronic acids are known to form stable, yet reversible, covalent complexes with molecules containing cis-1,2- or 1,3-diols, a common structural motif in sugars and some amino acid side chains. wikipedia.orgresearchgate.net This interaction is central to their biological activity and has been exploited in the design of enzyme inhibitors. wikipedia.org For example, boronic acids are known to bind to the serine residues in the active sites of proteases, effectively inhibiting their function. wikipedia.orgnih.gov The formation of these boronate complexes is often pH-dependent. researchgate.netnih.gov

The reversibility of this covalent bonding is a key attribute. nih.govresearchgate.net It allows for dynamic interactions with biological targets, which can be advantageous in drug design, potentially leading to prolonged target engagement without permanent inactivation. This property is being leveraged in the development of a range of therapeutic agents, including inhibitors for enzymes that are critical for cancer cell survival. wikipedia.orgnih.gov

Contribution of the Sulfonamide Moiety to Binding Affinity and Specificity

The sulfonamide group plays a crucial role in modulating the binding affinity and specificity of the entire molecule. The introduction of electron-withdrawing groups, such as a sulfonamide, onto the phenyl ring of a phenylboronic acid can significantly lower the pKa of the boronic acid. nih.govnih.gov A lower pKa enhances the ability of the boronic acid to bind to cis-diols at or near physiological pH, thereby increasing its affinity for biological targets. nih.govnih.gov

Moreover, the nitrogen atom of the sulfonamide can also participate in hydrogen bonding, and the entire sulfonamide structure can influence the orientation of the molecule within the binding site, leading to increased specificity. nih.gov The combination of the covalent-binding potential of the boronic acid and the affinity-enhancing properties of the sulfonamide group makes sulfonamide boronic acids a promising class of compounds for targeted drug development. nih.govnih.gov Molecular docking and dynamics studies on related sulfonamide compounds have indicated that they can establish hydrophobic interactions and strong π-stacking interactions with residues in the binding pockets of their targets, contributing to a favorable binding free energy. mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of Sulfonamide Boronic Acids

Influence of the N-Butyl Substituent on Biological Activity and Pharmacological Profile

In a broader context of sulfonamide derivatives, the nature of the N-substituent is a key determinant of biological activity. For instance, in the development of β-lactamase inhibitors, moving from a simple methyl group to more elaborate R groups on the sulfonamide nitrogen led to significant variations in potency. nih.gov This underscores the importance of the substituent's size, shape, and chemical nature in optimizing interactions with the target enzyme. The butyl group, with its moderate lipophilicity and conformational flexibility, can potentially enhance binding to hydrophobic pockets within a target protein and favorably impact membrane permeability.

Impact of Aromatic Ring Substitutions on Enzyme Inhibition and Cellular Efficacy

The substitution pattern on the aromatic ring of benzenesulfonamide (B165840) boronic acids is a critical determinant of their enzyme inhibitory activity and cellular efficacy. The introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the boronic acid, influencing its ability to form a stable, tetrahedral adduct with the active site serine of target enzymes like β-lactamases. nih.govmdpi.com

Research on a series of sulfonamide boronic acids as AmpC β-lactamase inhibitors revealed a distinct structure-activity relationship compared to their carboxamide counterparts. nih.gov For example, the introduction of a carboxylate group at the meta position of the benzylsulfonyl group in a related series of inhibitors resulted in one of the most potent AmpC inhibitors. nih.gov This highlights the profound impact of even subtle changes to the aromatic ring's substitution pattern.

The position and nature of substituents can also affect interactions with other residues in the enzyme's active site. For instance, X-ray crystal structures of AmpC in complex with sulfonamide inhibitors have shown that the aromatic ring can engage in π-π stacking interactions with tyrosine residues, contributing to binding affinity. nih.govnih.gov The substitution on the ring can fine-tune these non-covalent interactions, thereby influencing inhibitory potency. vu.nl

The following table summarizes the impact of aromatic ring substitutions on the inhibitory activity of representative sulfonamide boronic acids against AmpC β-lactamase.

CompoundAromatic Ring SubstitutionKi (nM) for AmpC β-lactamase
3 Unsubstituted methanesulfonamide (B31651)789
4 Penicillin G side chain70
CR167 m-carboxybenzyl1.3

This data is derived from studies on related sulfonamide boronic acids and is intended to illustrate the principle of aromatic ring substitution effects. nih.govnih.gov

Stereochemical Considerations and Their Effects on Activity

Stereochemistry is a crucial factor in the biological activity of chiral molecules, and sulfonamide boronic acids are no exception. The spatial arrangement of substituents can dramatically affect how a molecule fits into the three-dimensional architecture of a biological target.

In the synthesis of certain sulfonamide boronic acids, chiral auxiliaries like (+)-pinanediol have been employed to achieve a specific (R)-configuration. nih.gov This stereochemical control is designed to mimic the stereochemistry of natural substrates, such as the C6/7 carbon of penicillin and cephalosporin (B10832234) antibiotics, thereby enhancing the inhibitor's affinity for the target enzyme.

X-ray crystallography studies have provided direct evidence of the importance of stereochemistry. In the case of one inhibitor, a clash between an ethyl substituent and the active site serine was observed in the (S)-configuration, which would likely decrease its inhibitory potency compared to the corresponding (R)-enantiomer. nih.gov This demonstrates that the precise stereochemical presentation of substituents is critical for optimal binding and, consequently, for potent biological activity.

Comparative SAR Studies with Other Boronic Acid-Containing Scaffolds and Sulfonamide Analogues

To understand the unique properties of sulfonamide boronic acids, it is informative to compare their structure-activity relationships with those of other boronic acid-containing scaffolds and their carboxamide analogues.

A key finding is that sulfonamide boronic acids exhibit a surprisingly different SAR from the more extensively studied carboxamide boronic acids when targeting AmpC β-lactamase. nih.govnih.gov While larger, more complex side chains often lead to increased potency in the carboxamide series, the opposite trend was observed for sulfonamides, where smaller, simpler analogues were found to be more potent. nih.gov For example, a methanesulfonamide boronic acid was 23-fold more potent than its carboxamide counterpart. nih.gov

This divergence in SAR is attributed to the different geometric and electronic properties of the sulfonamide group compared to the carboxamide group. nih.govnih.gov The sulfonamide moiety can form distinct hydrogen bonding patterns within the enzyme's active site. nih.gov This highlights that the choice of the core scaffold is a critical decision in drug design, as it can fundamentally alter the rules governing the SAR.

Polycyclic hydrocarbons have also been explored as lipophilic scaffolds for sulfonamides, offering a different structural framework for presenting the key functional groups. okstate.edu

Investigation of Ligand Efficiency and Physicochemical Properties (e.g., lipophilicity) in Relation to Biological Performance

Ligand efficiency (LE) is a valuable metric in drug discovery that relates the binding affinity of a molecule to its size (number of heavy atoms). It provides a measure of the "binding energy per atom." Remarkably, some of the smaller sulfonamide boronic acid inhibitors of AmpC β-lactamase have demonstrated very high ligand efficiencies, with values up to 0.91. nih.govnih.gov This indicates that these compact molecules achieve high potency through highly optimized interactions with the target enzyme.

Lipophilicity is another critical physicochemical property that significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov The lipophilicity of sulfonamide derivatives can be experimentally determined using techniques like reversed-phase high-performance liquid chromatography. nih.gov

The following table outlines key physicochemical properties and their importance for sulfonamide boronic acids.

PropertyImportance
Ligand Efficiency (LE) Measures the binding efficiency per atom, guiding the optimization of small, potent molecules.
Lipophilicity (logP/logD) Influences solubility, permeability, plasma protein binding, and overall ADME profile. nih.govnih.gov
pKa Determines the ionization state of the boronic acid at physiological pH, which is crucial for its interaction with target enzymes. nih.gov
Solubility Affects bioavailability and formulation development.

Computational and Spectroscopic Approaches in the Study of N Butyl 3 Boronobenzenesulfonamide and Analogues

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations serve as powerful computational instruments for predicting and scrutinizing the interactions between ligands like N-Butyl 3-boronobenzenesulfonamide and their biological protein targets.

Molecular Docking studies predict the most favorable orientation of a ligand when bound to a receptor's active site. For this compound and related compounds, docking is essential to understand their fit within target enzymes. A key feature is the boronic acid group, which often forms a covalent bond with a catalytic serine residue in the active site of proteases. nih.govmdpi.com The sulfonamide and n-butyl groups contribute to binding through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, which are vital for the stability of the ligand-protein complex. nih.gov

Molecular Dynamics (MD) Simulations offer a dynamic perspective of the ligand-target complex, revealing its stability and any conformational changes upon binding. asm.org For this compound analogues, MD simulations help assess the stability of the covalent bond formed between the boronic acid and the target protein. asm.orgresearchgate.net These simulations can uncover the complex network of hydrogen bonds and other non-covalent interactions that stabilize the complex, providing crucial information for drug design. For example, simulations can demonstrate how the flexible n-butyl group adapts to the shape of a hydrophobic pocket in the active site. asm.org

Table 1: Predicted Interactions from Molecular Modeling of Boronic Acid Sulfonamide Analogues
Target Protein ClassKey Interacting ResiduesPredicted Interaction Types
Serine Proteases (e.g., β-lactamases)Catalytic Serine, Lysine, Asparagine, GlutamineCovalent (boronate formation), Hydrogen Bonding, Hydrophobic Interactions. nih.govnih.govnih.gov
Carbonic AnhydrasesZinc ion, Histidine, ThreonineCoordination to Zinc, Hydrogen Bonding. acs.org

Quantum Mechanical (QM) and Hybrid QM/MM Studies for Reaction Mechanisms and Binding Free Energies

For a more precise understanding of the chemical reactions and energetics of ligand binding, researchers employ quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods.

Quantum Mechanical (QM) Studies investigate the electronic details of bond formation and breakage. rsc.orgrsc.org In the context of this compound, QM calculations can elucidate the mechanism of covalent bond formation between the boronic acid and the active site serine of a target enzyme. biorxiv.org These studies help determine transition state energies and reaction barriers, offering a detailed map of the reaction pathway. rsc.orgrsc.org

Hybrid QM/MM Studies provide a balance of computational efficiency and accuracy by treating a small, critical region of the system (the ligand and immediate active site residues) with high-level QM, while the rest of the protein is handled by MM. nih.govnih.govutdallas.edu This approach is particularly effective for calculating accurate binding free energies. nih.govnih.govresearchgate.net For this compound and its analogues, QM/MM simulations can yield more precise estimations of binding affinity by explicitly considering the electronic effects of covalent bonding and the influence of the surrounding protein environment. nih.govresearchgate.net

Table 2: Applications of QM and QM/MM Methods to Boronic Acid Inhibitors
MethodFocus of StudyKey Findings
Quantum Mechanics (QM)Reaction mechanism of boronic acid with diolsReactivity is influenced by both the R-group on the boronic acid and the pH of the medium. rsc.org
Hybrid QM/MMBinding free energy calculationsProvides more accurate estimations of binding affinities compared to purely classical methods by including electronic contributions. nih.govnih.gov
QM/MMElucidation of catalytic cyclesCan support or bring into question previously accepted mechanisms by calculating the energy of potential pathways. rsc.org

Advanced Spectroscopic Techniques for Elucidating Binding Modes and Conformational Changes (e.g., X-ray Crystallography of protein-ligand complexes)

Experimental techniques, especially advanced spectroscopy, are crucial for validating computational predictions and providing high-resolution structural data.

X-ray Crystallography is a primary technique for determining the three-dimensional structure of protein-ligand complexes at an atomic level. nih.govfrontiersin.org For analogues of this compound, crystallographic studies have been pivotal in visualizing the exact binding mode. nih.govacs.org These studies have confirmed the formation of a covalent tetrahedral adduct between the boron atom and the catalytic serine of target enzymes like AmpC β-lactamase, providing definitive proof of the inhibition mechanism. nih.govnih.gov The resulting crystal structures show the detailed network of hydrogen bonds and other interactions that determine the ligand's affinity and specificity, which is invaluable for structure-based drug design. nih.govacs.org For instance, structures of sulfonamide boronic acids in complex with AmpC have revealed how the geometry and polarity of the sulfonamide group, compared to a carboxamide, lead to a different structure-activity relationship. nih.govacs.org

Other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy also provide critical data on ligand binding and conformational changes in solution, complementing the static images from X-ray crystallography. acs.org

Table 3: X-ray Crystallography Data for Sulfonamide Boronic Acid Analogues
Target ProteinInhibitor TypeResolution (Å)Key Structural Observation
AmpC β-lactamaseSulfonamide boronic acids1.6 - 1.8Sulfonamide geometry and polarity result in a distinct structure-activity relationship compared to carboxamide analogues. nih.govacs.org
ADC-7 and OXA-24/40Sulfonamidoboronic acid (CR167)N/AThe inhibitor adopts an opposite binding mode in the two different enzyme classes. nih.gov
SHV-1 β-lactamaseBoronic acid transition state inhibitors (BATSIs)N/ABATSI binds in a deacylation transition state conformation. nih.gov

Computational Approaches for Predicting ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Beyond predicting target binding, computational methods are vital for forecasting the pharmacokinetic properties of drug candidates, known as ADME (Absorption, Distribution, Metabolism, and Excretion). numberanalytics.comscispace.com Early prediction of these properties is essential to mitigate the risk of late-stage failures in drug development. numberanalytics.comscispace.com

For this compound and its analogues, various in silico models are used to predict their ADME profiles. bohrium.comnih.gov These models typically rely on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area. nih.govnih.gov Computational tools can estimate the probability of a compound's oral absorption, its potential to cross the blood-brain barrier, its metabolic stability, and likely excretion routes. nih.gov By identifying potential ADME issues early, chemists can modify the structure of this compound to enhance its drug-like characteristics. numberanalytics.com

Table 4: Common In Silico ADME Predictions for Drug Candidates
ADME PropertyComputational Model/MethodPredicted Outcome
Absorption (e.g., GI absorption)QSAR models, Lipophilicity (logP) calculationHigh, Moderate, or Low probability of absorption. nih.govnih.gov
Distribution (e.g., Blood-Brain Barrier)QSAR models based on molecular descriptorsPrediction of CNS penetration. nih.gov
MetabolismStructure-based methods (docking to metabolic enzymes)Identification of potential metabolic sites. nih.gov
ExcretionModels based on physicochemical propertiesPrediction of major clearance pathways.

Emerging Applications and Future Research Directions for N Butyl 3 Boronobenzenesulfonamide in Chemical Biology and Drug Discovery

Development as Lead Compounds for Novel Therapeutic Agents

The dual functionality of N-Butyl 3-boronobenzenesulfonamide, integrating a boronic acid group with a benzenesulfonamide (B165840) structure, positions it as a promising scaffold for the development of new therapeutic agents. Boronic acids are recognized for their ability to form reversible covalent bonds with the active sites of various enzymes, a characteristic that has been successfully leveraged in the design of potent inhibitors. nih.govmdpi.com The sulfonamide group, a well-established pharmacophore, is a key component in a wide array of approved drugs, including diuretics, antidiabetic, and antimicrobial agents.

The potential therapeutic applications of derivatives from the this compound scaffold are broad, largely owing to the diverse biological activities associated with both boronic acids and sulfonamides. For instance, the boronic acid functional group is a key feature of the proteasome inhibitor bortezomib (B1684674), used in cancer therapy. nih.gov This suggests that modifications of the this compound structure could yield novel proteasome inhibitors. Furthermore, benzenesulfonamide derivatives have been explored as antitumor agents. mdpi.com

Potential Therapeutic AreaRationaleExample of Related Approved Drug
Oncology Boronic acid can target serine proteases; sulfonamides have shown antiproliferative activity.Bortezomib (proteasome inhibitor)
Infectious Diseases Boronic acids can inhibit bacterial enzymes like β-lactamases; sulfonamides are classic antibacterials.Vaborbactam (β-lactamase inhibitor)
Neurological Disorders Sulfonamides have been investigated for activity against carbonic anhydrases involved in neurological conditions.Acetazolamide (carbonic anhydrase inhibitor)
Inflammatory Diseases Inhibition of certain proteases by boronic acids can modulate inflammatory pathways.-

Application in Chemical Probes and Diagnostic Tools

The inherent reactivity of the boronic acid group towards diols makes this compound an attractive candidate for the design of chemical probes and diagnostic tools. Boronic acids are known to bind selectively to saccharides and glycoproteins, which are often overexpressed on the surface of cancer cells. This property can be exploited for targeted imaging and diagnostics.

By conjugating a fluorescent dye or a radiolabel to the this compound scaffold, it is possible to create probes for detecting specific cell types or monitoring biological processes. For example, a fluorescently labeled derivative could be used in cellular imaging to visualize the distribution of specific glycoproteins.

Hypothetical Design of a Chemical Probe:

ComponentFunctionExample Moiety
This compound Targeting scaffold (binds to glycoproteins)-
Linker Spatially separates the scaffold from the reporterPolyethylene glycol (PEG)
Reporter Group Enables detectionFluorescein (for fluorescence microscopy) or a radionuclide (for PET imaging)

Exploration of Novel Biological Targets and Disease Areas

While the established targets of boronic acids (e.g., proteasomes, β-lactamases) and sulfonamides (e.g., carbonic anhydrases) provide a starting point, the unique structure of this compound may enable the discovery of novel biological targets. High-throughput screening of this compound against diverse panels of enzymes and receptors could unveil unexpected activities.

Furthermore, exploring the polypharmacology of this compound derivatives—their ability to interact with multiple targets—could be beneficial for treating complex diseases such as cancer or neurodegenerative disorders, where multiple pathways are often dysregulated.

Potential Novel Targets for Investigation:

Serine Hydrolases: Beyond the proteasome, a vast number of serine hydrolases are involved in various physiological and pathological processes.

Metalloenzymes: The sulfonamide moiety can coordinate with metal ions in the active sites of metalloenzymes.

Protein-Protein Interactions: The scaffold could be elaborated to design molecules that disrupt key protein-protein interactions implicated in disease.

Strategies for Enhancing Target Selectivity and Addressing Drug Resistance

A critical challenge in drug development is achieving high selectivity for the intended target to minimize off-target effects. For this compound-based inhibitors, selectivity can be enhanced through rational structure-activity relationship (SAR) studies. nih.govresearchgate.netdrugdesign.org By systematically modifying the N-butyl group and the substitution pattern on the benzene (B151609) ring, it is possible to optimize interactions with the target's binding pocket. nih.gov

Drug resistance is another significant hurdle. Boronic acid-based inhibitors, due to their reversible covalent binding mechanism, may offer advantages over non-covalent inhibitors in certain contexts. Strategies to combat resistance could involve designing inhibitors that target mutated forms of an enzyme or developing compounds that act on alternative targets in a resistance-conferring pathway.

Approaches to Enhance Selectivity:

StrategyDescription
Structure-Based Design Utilizing X-ray crystal structures of the target enzyme to guide the design of inhibitors with improved fit and interactions.
Substituent Modification Altering the size, electronics, and hydrophobicity of the N-alkyl chain and substituents on the aromatic ring to exploit differences in the active sites of related enzymes. nih.govyoutube.com
Introduction of Chiral Centers The use of stereochemically defined inhibitors can lead to improved selectivity and potency.

Integration with Modern Drug Discovery Paradigms

The this compound scaffold is well-suited for integration with contemporary drug discovery technologies.

Fragment-Based Drug Design (FBDD): The core scaffold can be considered a starting fragment that can be grown or linked with other fragments to generate potent and selective inhibitors.

Proteolysis Targeting Chimeras (PROTACs): A derivative of this compound that binds to a target protein could be linked to an E3 ligase-recruiting moiety to create a PROTAC, leading to the targeted degradation of the protein of interest.

Antibody-Drug Conjugates (ADCs): A potent cytotoxic agent based on the this compound scaffold could be attached to a monoclonal antibody for targeted delivery to cancer cells.

Potential for Combinatorial Chemistry and Library Synthesis Based on the this compound Scaffold

The synthetic tractability of this compound makes it an excellent candidate for the generation of chemical libraries for high-throughput screening. The synthesis typically involves the reaction of 3-boronobenzenesulfonyl chloride with n-butylamine, both of which are amenable to variation.

By employing a combinatorial approach, where diverse amines are reacted with a range of substituted boronobenzenesulfonyl chlorides, a large and structurally diverse library of compounds can be rapidly synthesized. This would facilitate the exploration of the chemical space around this scaffold and accelerate the discovery of new bioactive molecules.

Q & A

Basic: What are the standard synthetic routes for N-Butyl 3-boronobenzenesulfonamide?

Answer:
this compound can be synthesized via multi-step reactions involving sulfonylation and boronation. A typical approach involves:

Sulfonylation : Reacting 3-bromobenzenesulfonyl chloride with n-butylamine in a polar aprotic solvent (e.g., dichloromethane) under reflux to form the sulfonamide intermediate .

Borylation : Introducing the boron moiety via Suzuki-Miyaura coupling or direct borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst .
Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via recrystallization or column chromatography .

Basic: What analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm proton environments and carbon frameworks. The boron atom’s electron-withdrawing effect will deshield adjacent protons .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns .
  • X-ray Crystallography : For definitive structural confirmation, particularly to resolve stereochemical ambiguities .
  • HPLC/Purity Checks : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced: How can Box-Behnken experimental design be applied to optimize the synthesis of sulfonamide derivatives?

Answer:
Box-Behnken Design (BBD) is a response surface methodology (RSM) tool for optimizing reaction parameters:

Variables : Select critical factors (e.g., temperature, molar ratio of reagents, solvent volume).

Experimental Setup : Use a three-level factorial design (e.g., -1, 0, +1) to minimize runs while capturing interactions .

Data Analysis : Fit results to a quadratic model via regression analysis. For example, in hydrolysis reactions, temperature and reagent concentration often have nonlinear impacts on yield .

Validation : Confirm optimized conditions (e.g., 65°C, 8% v/v reagent) with triplicate runs to ensure reproducibility .

Advanced: How to analyze contradictory data regarding the biological activity of sulfonamide derivatives in different in vivo models?

Answer:
Contradictions may arise from species-specific metabolism or experimental design differences:

Cross-Study Validation : Compare pharmacokinetic parameters (e.g., bioavailability, half-life) across models. For instance, neurotoxicity in rabbits ( ) may correlate with blood-brain barrier permeability absent in rodents .

Mechanistic Studies : Use in vitro assays (e.g., enzyme inhibition, receptor binding) to isolate target interactions from systemic effects .

Dose-Response Analysis : Ensure studies use equivalent dosages (mg/kg) and exposure durations. Adjust for interspecies scaling using allometric principles .

Basic: What are the common chemical reactions involving the sulfonamide group in this compound?

Answer:
The sulfonamide group participates in:

  • Nucleophilic Substitution : React with alkyl halides to form N-alkyl derivatives .
  • Oxidation/Reduction : The boron moiety can be oxidized to boronic acids or reduced to alkylboranes under controlled conditions .
  • Cross-Coupling : Utilize the boronate group in Suzuki-Miyaura reactions with aryl halides to generate biaryl derivatives .
    Note : Monitor reaction progress via TLC and quench reactions with aqueous workups to isolate products .

Advanced: What strategies can be employed to enhance the stability of this compound under varying storage conditions?

Answer:

  • Temperature Control : Store at 0–6°C in amber vials to prevent thermal degradation and photolysis .
  • Moisture Avoidance : Use desiccants (e.g., silica gel) in sealed containers; the boron group is hygroscopic and prone to hydrolysis .
  • Solvent Selection : Dissolve in anhydrous DMSO or DMF for long-term storage, avoiding protic solvents like ethanol .
  • Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.